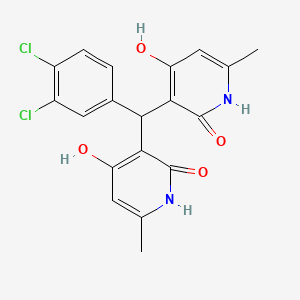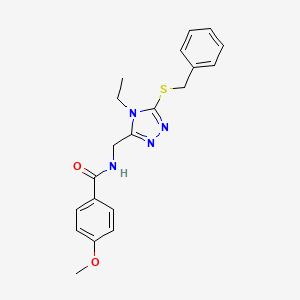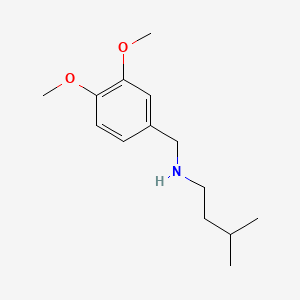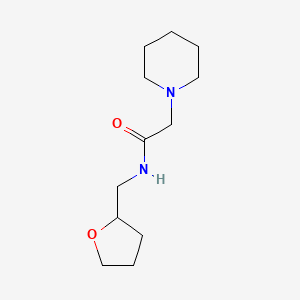
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole (DMPO) is a synthetic molecule that is widely used in scientific research due to its potential to act as a versatile, non-toxic, and organically stable reagent with a wide range of applications in the field of organic chemistry. It is an important component in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, DMPO has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act as a chelating agent, binding to transition metal ions such as iron and copper, as well as a scavenger for reactive oxygen species. Additionally, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole has been found to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been found to have anti-cancer and anti-diabetic effects, as well as to have a positive effect on cardiovascular health. It has also been found to have a protective effect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole in laboratory experiments include its low toxicity, low cost, and its ability to act as a chelating agent and scavenger for reactive oxygen species. Additionally, it is organically stable and can be easily synthesized. However, there are some limitations to its use, including its limited solubility in water and its lack of specificity for certain metal ions.
Zukünftige Richtungen
The potential applications of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole are still being explored and there are a number of future directions that could be taken. These include further research into its effects on cancer and diabetes, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as a chelating agent and scavenger for reactive oxygen species, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted into its potential use in the synthesis of polymers, dyes, and pharmaceuticals.
Synthesemethoden
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole can be synthesized through a number of methods, including condensation reactions and alkylation reactions. The most commonly used method involves the condensation of 2-chloro-3,4-dichlorophenol with 2-methylsulfonylphenyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is widely used in scientific research due to its versatility and organically stable nature. It is commonly used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, it has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(20,21)13-5-3-2-4-10(13)15-19-18-14(22-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZMUTWCDBUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)


![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)

![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)


![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
